molecular formula C16H22N2O5S B2997686 N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzamide CAS No. 899758-56-6

N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzamide

Cat. No.: B2997686
CAS No.: 899758-56-6
M. Wt: 354.42
InChI Key: HRRQRBJAFGVCEC-UHFFFAOYSA-N
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Description

N-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzamide is a synthetic organic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core, a sulfonylethyl chain, and a terminal benzamide group.

Properties

IUPAC Name

N-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c19-15(14-4-2-1-3-5-14)17-8-13-24(20,21)18-9-6-16(7-10-18)22-11-12-23-16/h1-5H,6-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRQRBJAFGVCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a spirocyclic framework and a sulfonamide functional group. The structural formula can be represented as follows:

CxHyNzOwSv\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\text{S}_{v}

Where x,y,z,w,vx,y,z,w,v represent the respective numbers of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.

1. Receptor Binding Affinity

Recent studies have investigated the binding affinity of similar compounds to sigma receptors. For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have shown significant affinity for σ1 receptors, which are involved in various neurological processes. One study reported a compound with a Ki value of 5.4 ± 0.4 nM for σ1 receptors and notable selectivity for σ2 receptors and vesicular acetylcholine transporters .

2. Antitumor Activity

The potential antitumor activity of compounds related to this compound has been explored through in vivo studies using mouse tumor xenograft models. The findings indicated that these compounds could accumulate significantly in human carcinoma and melanoma tissues during PET imaging studies . This suggests that they may serve as effective radiotracers for tumor imaging.

Case Study 1: Sigma Receptor Ligands

A series of piperidine compounds were synthesized and evaluated for their biological activity as σ1 receptor ligands. The study highlighted the importance of lipophilicity in enhancing receptor binding and selectivity. Compounds with optimized structures showed promising results in terms of both binding affinity and selectivity .

Case Study 2: Tumor Imaging

In another study focusing on tumor imaging capabilities, the accumulation of a radiolabeled derivative of this compound was tracked using small animal PET imaging techniques. The results demonstrated high specificity for tumor tissues compared to normal tissues, indicating potential applications in cancer diagnostics .

Research Findings

Study Findings Relevance
Study on σ1 Receptor LigandsHigh affinity (Ki = 5.4 nM) for σ1 receptors; selectivity for σ2 receptorsIndicates potential for neurological applications
Tumor Imaging StudySignificant accumulation in human carcinoma and melanomaSuggests utility in cancer diagnostics

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares its 1,4-dioxa-8-azaspiro[4.5]decane core with several analogs (Table 1). Variations in substituents significantly alter physicochemical properties and reactivity:

Table 1: Comparison of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications CAS/Reference
N-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzamide (Target) C₁₇H₂₂N₂O₅S (estimated) ~366.4 (estimated) Sulfonylethyl benzamide Potential protease/kinase inhibition; enhanced solubility via sulfonyl and amide groups Not provided
4-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}benzaldehyde C₁₄H₁₇NO₃ 247.29 Benzaldehyde Reactive aldehyde for conjugation; intermediate in organic synthesis
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid C₁₃H₁₆BF₂NO₆S 363.14 Boronic acid, difluorophenyl Suzuki-Miyaura cross-coupling reagent; potential antiviral/anticancer applications 1704074-09-8
8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane C₁₉H₂₄N₂O₆S₃ 472.6 Thiazole, ethylsulfonyl, tosyl Antimicrobial activity (hypothesized); complex electronic effects from heterocycle
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate C₁₁H₁₈O₄ 214.26 Ethyl ester Lipophilic ester for prodrug design; hydrolytic stability 1489-97-0

Functional Group Analysis

  • Sulfonylethyl Benzamide (Target Compound) : The sulfonyl group enhances water solubility, while the benzamide may mimic peptide bonds, enabling interactions with enzyme active sites.
  • Benzaldehyde () : The aldehyde is electrophilic, suitable for Schiff base formation or as a synthetic intermediate, but less stable in aqueous environments.
  • Boronic Acid () : The difluorophenyl-boronic acid motif enables cross-coupling reactions and may target serine proteases via reversible bond formation.
  • Ethyl Ester () : Esters offer metabolic stability compared to amides but reduced hydrogen-bonding capacity.

Physicochemical and Pharmacokinetic Implications

  • Solubility : The target compound’s sulfonyl and amide groups likely confer higher aqueous solubility than the ethyl ester (logP ~1.5 estimated) or thiazole analog (logP ~2.8 estimated).
  • Reactivity : The boronic acid derivative () is more reactive in cross-coupling but may exhibit off-target binding.
  • Metabolic Stability : Amide bonds (target) resist hydrolysis better than esters () but may undergo CYP450-mediated oxidation.

Q & A

Q. What are the optimal synthetic routes for N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzamide?

Methodological Answer: The synthesis typically involves three steps:

Spirocyclic Core Formation : React 1,4-dioxa-8-azaspiro[4.5]decane with sulfonating agents (e.g., sulfur trioxide complexes) to introduce the sulfonyl group.

Ethyl Linker Attachment : Couple the sulfonated spirocyclic intermediate with ethylenediamine derivatives via nucleophilic substitution.

Benzamide Functionalization : Use carbodiimide-mediated coupling (e.g., EDC·HCl) to conjugate the ethyl-sulfonyl intermediate with benzoyl chloride in acetonitrile/water (3:1), followed by purification via crystallization (methanol/water) .

Q. Key Optimization Parameters :

  • Temperature control (room temperature for coupling steps to avoid side reactions).
  • Solvent polarity adjustments to enhance intermediate solubility.
  • Crystallization solvent ratios to maximize yield (e.g., 75% yield reported under optimized conditions) .

Q. How can researchers address poor solubility of this compound in aqueous buffers?

Methodological Answer: Solubility challenges arise from the hydrophobic spirocyclic and benzamide moieties. Strategies include:

  • Co-Solvent Systems : Use DMSO:water (1:4) or ethanol:buffer mixtures (≤20% organic phase).
  • pH Adjustment : The sulfonyl group (pKa ~1.5) remains ionized in neutral/basic buffers, enhancing solubility.
  • Micellar Encapsulation : Employ surfactants (e.g., Tween-80) at 0.1–1% w/v for in vitro assays.
Solubility in Common Solvents
DMSO: >50 mg/mL
Water: <0.1 mg/mL
Ethanol: 5–10 mg/mL

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm spirocyclic connectivity (e.g., δ 3.6–4.1 ppm for dioxane protons, δ 7.8–8.2 ppm for benzamide aromatic protons) .
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • UV/Vis : λmax ~255 nm (benzamide chromophore) for concentration quantification .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?

Methodological Answer: Contradictions often arise from residual solvents, isotopic impurities, or conformational dynamics.

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₂₄N₂O₅S requires m/z 404.1352 [M+H]⁺).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; verify spin systems in the spirocyclic core.
  • Dynamic Light Scattering (DLS) : Rule out aggregation artifacts in solution-phase studies.

Case Example : A reported discrepancy in δ 4.3 ppm (NMR) vs. MS data was traced to incomplete sulfonation; repeating the reaction with excess SO₃·Py resolved the issue .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting sulfonamide-spirocyclic derivatives?

Methodological Answer:

  • Core Modifications : Substitute the dioxane ring with dithiolane (e.g., 1,4-dithia-8-azaspiro[4.5]decane) to assess redox sensitivity .
  • Benzamide Variants : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the para position to enhance binding affinity.
  • QSAR Modeling : Use DFT calculations (B3LYP/6-31G*) to correlate sulfonyl group geometry with bioactivity .
SAR ParameterImpact on Activity
Spirocyclic Ring SizeLarger rings reduce conformational flexibility, lowering IC₅₀
Sulfonyl Group OrientationAntiperiplanar alignment improves target engagement

Q. How can researchers mitigate batch-to-batch variability in biological assays?

Methodological Answer:

  • HPLC Purity Standards : Enforce ≥98% purity (C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile groups (e.g., benzamide hydrolysis).
  • Bioassay Normalization : Use internal controls (e.g., a stable analog) to calibrate activity measurements across batches.

Q. What analytical methods are suitable for detecting degradation products?

Methodological Answer:

  • LC-MS/MS : Monitor for sulfonic acid (m/z 96.9601) and benzamide cleavage fragments.
  • Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
  • Degradation Pathway :
    • Primary Pathway: Hydrolysis of the sulfonamide bond (t₁/₂ = 72 h at pH 7.4).
    • Secondary Pathway: Oxidation of the dioxane ring under UV light.

Q. Data-Driven Research Design

Q. How should researchers design dose-response experiments given the compound’s pharmacokinetic limitations?

Methodological Answer:

  • In Vitro : Use logP-adjusted concentrations (e.g., 0.1–100 µM in 1% DMSO) to account for membrane permeability.
  • In Vivo : Pre-dose with cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life.
  • Metabolite Screening : Identify N-dealkylated or sulfone-reduced metabolites via liver microsome assays.

Q. What computational tools are recommended for binding mode prediction?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase).
  • MD Simulations (GROMACS) : Simulate spirocyclic ring flexibility over 100 ns trajectories.
  • Pharmacophore Mapping (MOE) : Align electrostatic potentials of the sulfonyl and benzamide groups.

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